PF-4191834

5-Lipoxygenase Leukotriene biosynthesis Enzyme inhibition

Selective non-redox, non-iron-chelating 5-LOX inhibitor (IC50=229 nM) with ~300-fold selectivity over 12-LOX/15-LOX. Phase II clinical candidate for asthma/pain. Cleanly interrogates leukotriene pathway without redox artifacts. ~59× more potent than zileuton. Ideal for inflammation & SAR studies. Order high-purity PF-4191834 (CAS 1029317-21-2) today.

Molecular Formula C22H23N3O2S
Molecular Weight 393.5 g/mol
CAS No. 1029317-21-2
Cat. No. B1679697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4191834
CAS1029317-21-2
Synonyms4-(3-(4-(1-methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide
PF 4191834
PF-4191834
PF4191834
Molecular FormulaC22H23N3O2S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
InChIInChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26)
InChIKeyDVNQWYLVSNPCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4191834 (CAS 1029317-21-2): A Selective Non-Redox 5-LOX Inhibitor for Inflammation Research Procurement


PF-4191834 (PF-04191834) is a non-iron-chelating, non-redox competitive inhibitor of 5-lipoxygenase (5-LOX), with a molecular formula of C22H23N3O2S and a molecular weight of 393.5 [1]. It was developed by Pfizer as an orally bioavailable anti-inflammatory agent targeting the leukotriene biosynthesis pathway [2]. The compound advanced to Phase II clinical investigation for asthma and pain before development was terminated in March 2011, and it is now available as a research tool compound for studying 5-LOX-mediated inflammation [3].

PF-4191834 Procurement Rationale: Why Not All 5-LOX Inhibitors Are Interchangeable


5-Lipoxygenase inhibitors are not a functionally homogeneous class. Mechanistic distinctions — redox-active vs. non-redox inhibition, iron-chelating vs. non-chelating binding modes, and differential selectivity profiles across the lipoxygenase family — produce divergent experimental outcomes [1]. Redox-active or iron-chelating 5-LOX inhibitors (e.g., zileuton) may exhibit off-target effects related to oxidative chemistry and have different potency profiles, while non-redox competitive inhibitors like PF-4191834 and its predecessor CJ-13610 avoid redox cycling complications [2]. Substituting one 5-LOX inhibitor for another without accounting for these parameters risks experimental irreproducibility, misinterpretation of pathway-specific effects, and confounding data from cross-reactivity with 12-LOX, 15-LOX, or COX enzymes [3].

PF-4191834 Comparative Evidence Guide: Quantified Differentiation Against 5-LOX Inhibitor Analogs


PF-4191834 vs. Zileuton: Potency Comparison in 5-LOX Enzyme Inhibition

PF-4191834 exhibits substantially greater potency against 5-LOX compared to zileuton, the only FDA-approved 5-LOX inhibitor. In enzyme assays using recombinant human 5-LOX, PF-4191834 achieves an IC50 of 229 ± 20 nM, whereas zileuton demonstrates an IC50 of approximately 13.58 µM in comparable 5-LOX inhibition assays [1]. The NCATS Inxight database further notes that PF-4191834 has "improved potency compared with its predecessor CJ-13610 and of zileuton" [2].

5-Lipoxygenase Leukotriene biosynthesis Enzyme inhibition

PF-4191834 Selectivity Profile: 5-LOX vs. 12-LOX and 15-LOX

PF-4191834 demonstrates approximately 300-fold selectivity for 5-LOX over the related lipoxygenase isoforms 12-LOX and 15-LOX, with no detectable activity toward cyclooxygenase (COX) enzymes [1]. In human blood cells, PF-4191834 inhibits 5-LOX with an IC80 of 370 ± 20 nM, confirming target engagement in a physiologically relevant cellular context [2].

Lipoxygenase selectivity Arachidonic acid cascade Off-target profiling

PF-4191834 Cellular Potency: 5-LOX Product Synthesis Inhibition

In human blood cells, PF-4191834 inhibits the synthesis of the 5-LOX products 5-HETE, 5-oxo-ETE, LTB4, and LTE4 with estimated IC50 values between 100 and 190 nM, achieving an IC80 of 370 ± 20 nM for overall 5-LOX inhibition [1]. At concentrations up to 30 µM, it does not significantly inhibit COX-1/2 or 12-/15-LOX enzymes .

LTB4 synthesis Cellular pharmacology Human blood assay

PF-4191834 In Vivo Efficacy: Rat Adjuvant-Induced Arthritis Model

PF-4191834 reduced pain and inflammation in an adjuvant-induced arthritis model in rats [1]. The combination of cellular potency and sustained in vivo effect provides PF-4191834 with an overall pharmacodynamic improvement consistent with once-daily dosing [2].

In vivo efficacy Inflammatory pain Arthritis model

PF-4191834: Recommended Research Applications Based on Quantified Evidence


Mechanistic Studies of 5-LOX-Dependent Leukotriene Biosynthesis

PF-4191834 is optimally suited for experiments requiring potent and selective inhibition of 5-LOX without confounding effects on 12-LOX, 15-LOX, or COX enzymes. Its ~300-fold selectivity for 5-LOX over 12-/15-LOX [1] enables clean interrogation of the 5-LOX pathway in cell-based assays, while its non-redox mechanism avoids oxidative artifacts associated with redox-active inhibitors.

In Vivo Preclinical Models of Inflammatory Pain and Arthritis

With demonstrated in vivo efficacy in a rat adjuvant-induced arthritis model and pharmacodynamic properties supporting once-daily oral dosing [2], PF-4191834 is appropriate for rodent models of chronic inflammation and inflammatory pain. The correlation between plasma exposure and in vivo efficacy has been established [3].

Comparative Pharmacology Studies with 5-LOX Inhibitor Analogs

PF-4191834's ~59-fold greater potency compared to zileuton (IC50 229 nM vs. 13.58 µM) [4] makes it a valuable reference compound for benchmarking novel 5-LOX inhibitors or for studies examining potency-selectivity trade-offs within the lipoxygenase inhibitor class. Its structural relationship to the predecessor CJ-13610 also supports structure-activity relationship (SAR) investigations.

Asthma and Leukotriene-Mediated Respiratory Disease Models

PF-4191834 advanced to Phase IIa clinical investigation in asthmatic patients, where its bronchodilatory effects were evaluated in a randomized, double-blind, placebo- and active-controlled crossover study (NCT00723021) [5]. This clinical-stage validation supports its use in preclinical respiratory models examining leukotriene-driven bronchoconstriction and airway inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4191834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.